In-Depth Technical Guide to Lodoxamide Impurity 1-d5
In-Depth Technical Guide to Lodoxamide Impurity 1-d5
Date: December 6, 2025
For: Researchers, Scientists, and Drug Development Professionals
Authored By: Gemini AI
Abstract
This technical guide provides a comprehensive overview of Lodoxamide Impurity 1-d5, a deuterated analog of a known Lodoxamide impurity. Lodoxamide is an anti-allergic pharmaceutical agent that functions as a mast cell stabilizer. The control and monitoring of impurities in active pharmaceutical ingredients (APIs) like Lodoxamide are critical for ensuring drug safety and efficacy. Deuterated compounds, such as Lodoxamide Impurity 1-d5, play a vital role as internal standards in bioanalytical and pharmacokinetic studies, offering enhanced accuracy and precision in quantitative analysis by mass spectrometry. This document details the chemical identity, properties, and analytical applications of Lodoxamide Impurity 1-d5, providing researchers with the foundational knowledge required for its effective utilization.
Introduction to Lodoxamide and its Impurities
Lodoxamide is a mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis. It prevents the release of histamine (B1213489) and other inflammatory mediators from mast cells, thereby mitigating allergic reactions. The manufacturing process and storage of Lodoxamide can lead to the formation of related substances or impurities. Regulatory bodies require the identification, quantification, and control of these impurities to ensure the quality and safety of the final drug product.
Lodoxamide Impurity 1 has been identified as N-ethyl-2-hydroxyacetamide. Consequently, Lodoxamide Impurity 1-d5 is the deuterated form of this molecule, specifically N-(ethyl-d5)-2-hydroxyacetamide . The "d5" designation indicates that five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612) atoms.
Role of Lodoxamide Impurity 1-d5 in Research
Deuterated compounds are invaluable tools in analytical chemistry, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS). Lodoxamide Impurity 1-d5 serves as an ideal internal standard for the quantification of Lodoxamide and its non-deuterated impurities in biological matrices.
The key advantages of using a deuterated internal standard like Lodoxamide Impurity 1-d5 include:
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Similar Chemical and Physical Properties: It behaves almost identically to the analyte of interest during sample preparation, chromatography, and ionization.
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Mass Differentiation: The mass difference between the deuterated standard and the analyte allows for their distinct detection by a mass spectrometer.
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Correction for Matrix Effects: It helps to compensate for variations in signal intensity caused by the complex biological matrix, leading to more accurate and precise measurements.
Chemical and Physical Properties
While a comprehensive Certificate of Analysis with experimentally determined values is not publicly available, the following table summarizes the known and predicted properties of Lodoxamide Impurity 1-d5.
| Property | Data |
| Chemical Name | N-(ethyl-d5)-2-hydroxyacetamide |
| Synonyms | Lodoxamide Impurity 1-d5 |
| Molecular Formula | C₄H₄D₅NO₂ |
| Molecular Weight | 108.15 g/mol |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727) and water |
| Storage Conditions | Recommended to be stored refrigerated |
Experimental Protocols
General Protocol for Use as an Internal Standard in LC-MS Analysis
This protocol outlines the general steps for using Lodoxamide Impurity 1-d5 as an internal standard for the quantification of an analyte (e.g., Lodoxamide or its non-deuterated impurity) in a biological sample.
Materials:
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Lodoxamide Impurity 1-d5 solution of a known concentration
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Analyte standard solutions for calibration curve
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Biological matrix (e.g., plasma, urine)
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Protein precipitation solvent (e.g., acetonitrile, methanol)
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LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
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Sample Preparation:
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To a known volume of the biological sample, add a precise volume of the Lodoxamide Impurity 1-d5 internal standard solution.
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Add a protein precipitation solvent to the sample to remove proteins.
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Vortex the mixture and then centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a clean vial for LC-MS analysis.
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Calibration Curve Preparation:
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Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.
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Add the same precise volume of the Lodoxamide Impurity 1-d5 internal standard solution to each calibration standard.
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Process the calibration standards using the same sample preparation procedure as the unknown samples.
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LC-MS Analysis:
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Inject the prepared samples and calibration standards onto the LC-MS system.
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Develop a chromatographic method to separate the analyte and the internal standard.
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Set up the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) for both the analyte and Lodoxamide Impurity 1-d5.
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Data Analysis:
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Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibration standard.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
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Conceptual Synthesis of N-(ethyl-d5)-2-hydroxyacetamide
Starting Materials:
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Ethylamine-d5 (or a suitable precursor for its synthesis)
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2-Chloroacetyl chloride (or another suitable activated derivative of 2-chloroacetic acid)
Reaction Steps:
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Amide Formation: React ethylamine-d5 with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at a controlled temperature (e.g., 0 °C to room temperature). This reaction would form N-(ethyl-d5)-2-chloroacetamide.
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Hydrolysis: The resulting N-(ethyl-d5)-2-chloroacetamide would then be subjected to hydrolysis to replace the chlorine atom with a hydroxyl group. This could be achieved by reacting it with a hydroxide (B78521) source (e.g., sodium hydroxide or potassium hydroxide) in an aqueous or mixed aqueous/organic solvent system.
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Purification: The final product, N-(ethyl-d5)-2-hydroxyacetamide, would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired level of purity.
Characterization: The structure and purity of the synthesized Lodoxamide Impurity 1-d5 would be confirmed using analytical techniques such as:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the location and extent of deuteration.
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Mass Spectrometry (MS): To confirm the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To determine the purity.
Visualizations
Caption: Conceptual workflow for the synthesis of Lodoxamide Impurity 1-d5.
